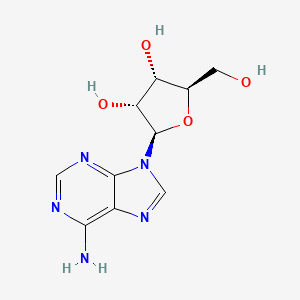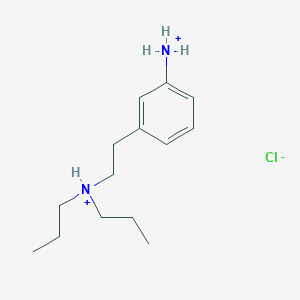
cis-Hydroxy Praziquantel-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Hydroxy Praziquantel-d5 is a deuterated derivative of cis-Hydroxy Praziquantel, an anthelmintic drug used primarily for the treatment of parasitic worm infections such as schistosomiasis. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of the parent compound, providing insights into its behavior in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-Hydroxy Praziquantel-d5 typically involves the deuteration of cis-Hydroxy Praziquantel. The process begins with the preparation of cis-Hydroxy Praziquantel, which is synthesized from Praziquantel through a series of chemical reactions. The deuteration step involves the replacement of hydrogen atoms with deuterium atoms, often using deuterated reagents such as deuterium oxide (D2O) or deuterated solvents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of automated systems and stringent quality control measures ensures the reproducibility and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
cis-Hydroxy Praziquantel-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
cis-Hydroxy Praziquantel-d5 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Praziquantel and its derivatives.
Biology: Employed in metabolic studies to understand the biotransformation of Praziquantel in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Mécanisme D'action
The mechanism of action of cis-Hydroxy Praziquantel-d5 is similar to that of Praziquantel. It primarily targets the β subunits of voltage-gated calcium channels in parasitic worms, leading to increased calcium ion influx. This results in muscle contraction, paralysis, and eventual death of the parasite. The deuterium labeling does not significantly alter the mechanism but allows for detailed study of the drug’s pharmacokinetics and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Praziquantel: The parent compound, widely used for treating parasitic infections.
cis-Hydroxy Praziquantel: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
trans-Hydroxy Praziquantel: Another isomer with different spatial arrangement of atoms, affecting its chemical properties and biological activity.
Uniqueness
cis-Hydroxy Praziquantel-d5 is unique due to its deuterium labeling, which provides advantages in studying the pharmacokinetics and metabolic pathways of Praziquantel. The presence of deuterium atoms allows for more precise tracking of the compound in biological systems, leading to better understanding and optimization of its therapeutic effects .
Propriétés
Numéro CAS |
1792108-86-1 |
|---|---|
Formule moléculaire |
C₁₉H₁₉D₅N₂O₃ |
Poids moléculaire |
333.44 |
Synonymes |
1,2,3,6,7,11b-Hexahydro-2-[(cis-4-(hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one-d5; cis-(+/-)-1,2,3,6,7,11b-Hexahydro-2-[(4-hydroxycyclohexyl)_x000B_carbonyl]- 4H-pyrazino[2,1-a]isoquinolin-4-one-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide](/img/structure/B1146281.png)
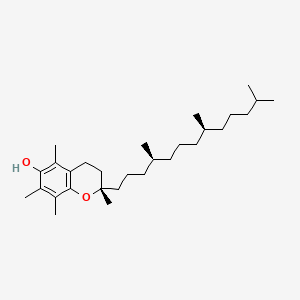
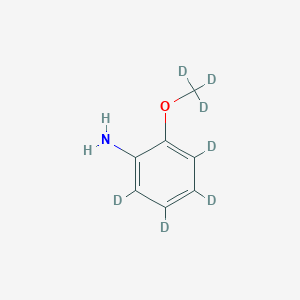
![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)
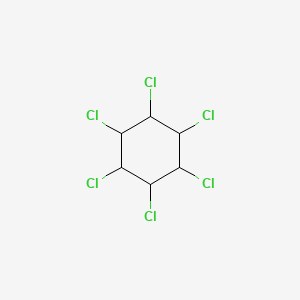
![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)
